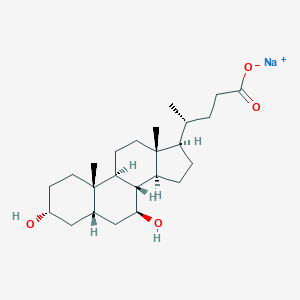

Ursodeoxycholate sodium

Descripción general

Descripción

Ursodeoxycholic acid (UDCA), a secondary bile acid, is a 3α,7β-dihydroxy-5β-cholan-24-oic acid with a molecular weight of 392.57 g/mol (C₂₄H₄₀O₄) . It is synthesized via stereoselective reduction of 7-ketolithocholic acid or through microbial biotransformation of primary bile acids . UDCA is clinically used to dissolve cholesterol gallstones and treat cholestatic liver diseases like primary biliary cholangitis (PBC) by reducing bile cholesterol saturation and protecting hepatocytes from bile acid toxicity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido ursodesoxicólico se puede sintetizar mediante la reducción del ácido 7-cetolitocólico. Este proceso implica el uso de sodio o potasio metálicos como agentes reductores . Otro método implica la hidrogenación catalítica del 3α-hidroxi-7-oxo-5β-colonato utilizando níquel Raney como catalizador .

Métodos de producción industrial: La producción industrial de ácido ursodesoxicólico normalmente sigue el proceso de síntesis descrito por Kanazawa, que implica la reducción del ácido 7-cetolitocólico en presencia de sodio metálico . También se han desarrollado métodos de electrorreduccion para mejorar la estereo selectividad y la amigabilidad ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido ursodesoxicólico experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: El ácido ursodesoxicólico se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo del ácido ursodesoxicólico, a menudo utilizando reactivos como los cloruros de acilo.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del ácido ursodesoxicólico, como sus ésteres y sales.

Aplicaciones Científicas De Investigación

Therapeutic Use in Liver Diseases

Primary Biliary Cholangitis (PBC)

UDCA is primarily recognized for its role in treating PBC, a chronic liver disease characterized by the progressive destruction of bile ducts. Clinical trials have established UDCA as the first-line treatment, demonstrating improvements in liver function tests and patient survival rates. The FDA approved UDCA for this indication in 1997, making it a cornerstone therapy for PBC patients .

Cholestatic Liver Diseases

Beyond PBC, UDCA is effective in managing other cholestatic conditions, such as primary sclerosing cholangitis and cholestasis due to pregnancy or drug-induced liver injury. It works by enhancing bile flow and reducing toxic bile acids' accumulation, thereby protecting hepatocytes from damage .

Non-Cholestatic Liver Diseases

Emerging evidence suggests that UDCA may also benefit non-cholestatic liver diseases. Studies indicate its potential to reduce liver fibrosis and improve histological outcomes in conditions like nonalcoholic fatty liver disease (NAFLD) and hepatitis .

Metabolic Disorders

UDCA's applications extend to metabolic disorders, including obesity and diabetes. Research highlights its ability to improve insulin sensitivity and reduce hepatic steatosis. In animal models, UDCA treatment has shown promise in ameliorating metabolic syndrome components by modulating lipid metabolism and enhancing mitochondrial function .

Neurological Applications

Recent studies have explored UDCA's neuroprotective properties, particularly its ability to cross the blood-brain barrier. It has demonstrated efficacy in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease by preventing neuronal cell death through anti-apoptotic mechanisms . For instance, UDCA has been shown to stabilize mitochondrial membranes and reduce oxidative stress in neuronal cells .

Ocular Health

UDCA also shows potential in treating ocular conditions like diabetic retinopathy and retinitis pigmentosa. Research indicates that it can mitigate retinal damage by reducing inflammation and apoptosis of photoreceptor cells . This application is particularly relevant given the increasing prevalence of diabetes-related eye diseases.

Pharmacokinetic Enhancements

The bioavailability of UDCA is often limited due to its low solubility. Recent advancements have focused on developing modified formulations to enhance its absorption. For instance, pH-modified extended-release formulations have been created that significantly improve the solubility and bioavailability of UDCA compared to traditional formulations . These innovations are crucial for maximizing therapeutic outcomes.

Case Studies

Several case studies illustrate the diverse applications of UDCA:

-

Case Study 1: PBC Management

A cohort study involving 200 patients with PBC treated with UDCA showed a significant reduction in alkaline phosphatase levels over a two-year period, correlating with improved liver histology . -

Case Study 2: Metabolic Syndrome

In a randomized controlled trial of obese patients with insulin resistance, those receiving UDCA exhibited a marked decrease in liver fat content and improved insulin sensitivity compared to placebo groups . -

Case Study 3: Neuroprotection in Alzheimer's Disease

A mouse model study demonstrated that administration of UDCA resulted in reduced amyloid-beta accumulation and improved cognitive function compared to untreated controls, suggesting potential therapeutic roles in Alzheimer’s disease management .

Summary Table: Applications of this compound

| Application Area | Condition/Treatment | Key Findings/Effects |

|---|---|---|

| Liver Diseases | Primary Biliary Cholangitis | First-line treatment; improves liver function |

| Cholestatic Liver Diseases | Enhances bile flow; protects hepatocytes | |

| Non-Cholestatic Liver Diseases | Reduces fibrosis; improves histological outcomes | |

| Metabolic Disorders | Obesity/Diabetes | Improves insulin sensitivity; reduces steatosis |

| Neurological Applications | Alzheimer's/Parkinson's Disease | Neuroprotection; reduces oxidative stress |

| Ocular Health | Diabetic Retinopathy | Mitigates retinal damage; reduces inflammation |

Mecanismo De Acción

El ácido ursodesoxicólico ejerce sus efectos al reducir la absorción de colesterol en el intestino y disolver las micelas que contienen colesterol . Reemplaza ácidos biliares más tóxicos en el pool de ácidos biliares, reduciendo así la toxicidad general . El ácido ursodesoxicólico también tiene propiedades antiinflamatorias y antiapoptóticas, que contribuyen a sus efectos terapéuticos .

Compuestos similares:

Ácido quenodesoxicólico: Un epímero del ácido ursodesoxicólico con efectos coleréticos similares pero con una tolerancia menos favorable en humanos.

Ácido cólico: Un ácido biliar primario que se utiliza en la síntesis de ácido ursodesoxicólico.

Ácido litocólico: Otro ácido biliar que se puede metabolizar a ácido ursodesoxicólico.

Singularidad: El ácido ursodesoxicólico es único debido a su hidrofilia y menor toxicidad en comparación con otros ácidos biliares como el ácido quenodesoxicólico y el ácido cólico . Su capacidad para disolver cálculos biliares de colesterol y sus aplicaciones terapéuticas en enfermedades hepáticas lo convierten en un compuesto valioso en medicina .

Comparación Con Compuestos Similares

Chenodeoxycholic Acid (CDCA)

Chemical and Physical Properties :

- Structural Difference : CDCA (3α,7α-dihydroxy configuration) is the 7α epimer of UDCA (3α,7β). This stereochemical variation significantly impacts solubility and micellar behavior.

- Solubility : Undissociated UDCA has lower aqueous solubility (53 μM) compared to CDCA (250 μM) . UDCA precipitates at pH 8.0–8.1, while CDCA precipitates at pH 7.0–7.1 .

- Micellar Behavior : UDCA forms micelles with a higher anion:acid saturation ratio (90–400:1) than CDCA (5–25:1), reducing its cholesterol-solubilizing capacity .

Clinical and Mechanistic Differences :

- Gallstone Dissolution: CDCA dissolves cholesterol gallstones faster due to higher micellar cholesterol solubility. However, UDCA achieves comparable clinical efficacy through non-micellar mechanisms, such as anti-inflammatory effects and membrane stabilization .

- Side Effects : CDCA induces secretory diarrhea by solubilizing colonic epithelium at pH >6.9, whereas UDCA precipitates in the colon (pH <8.0), minimizing this risk .

- Membrane Interactions : UDCA stabilizes membranes by binding to apolar domains, preventing CDCA-induced lipid solubilization and water permeation .

Tauroursodeoxycholic Acid (TUDCA)

Chemical Modification : TUDCA is the taurine conjugate of UDCA, enhancing water solubility and bioavailability.

Therapeutic Advantages :

- Anti-Apoptotic Effects : TUDCA inhibits mitochondrial apoptosis pathways, making it superior in treating endoplasmic reticulum stress-related conditions .

Glycoursodeoxycholic Acid (GUDCA)

Metabolic Effects :

Novel Derivatives and Combinations

Berberine Ursodeoxycholate (HTD1801) :

- This ionic salt of UDCA and berberine combines AMP kinase activation (UDCA) with NLRP3 inflammasome inhibition (berberine), offering dual benefits in type 2 diabetes by improving glucose metabolism and reducing hepatic inflammation .

UDCA Disodium 3,7-Disulfate :

- A sulfated derivative with enhanced anti-inflammatory properties, effective in inflammatory disorders. Its synthesis involves sulfation followed by sodium salt formation, achieving high purity and yield .

Comparative Data Tables

Table 1: Physicochemical and Clinical Comparison of UDCA and CDCA

Table 2: Metabolic and Therapeutic Targets

Actividad Biológica

Ursodeoxycholate sodium, a salt form of ursodeoxycholic acid (UDCA), is a secondary bile acid with significant therapeutic applications, particularly in the treatment of liver diseases. This article explores its biological activity, mechanisms of action, and therapeutic potential across various medical conditions.

Overview of this compound

Ursodeoxycholic acid is produced from metabolism by intestinal bacteria and is known for its cytoprotective and anti-inflammatory properties. It has been used in traditional Chinese medicine and has been clinically applied since the 1970s in Western medicine for conditions like cholestatic liver diseases, including primary biliary cholangitis and gallstones .

This compound exerts its biological effects through several mechanisms:

- Choleretic Effects : It increases bile flow and alters the composition of bile by displacing more toxic bile acids, which helps to reduce hepatotoxicity .

- Cytoprotection : UDCA protects hepatocytes and cholangiocytes from oxidative stress and inflammation by reducing reactive oxygen species (ROS) production and stimulating anti-apoptotic pathways .

- Immunomodulation : It has been shown to suppress immune responses, which can be beneficial in inflammatory conditions .

- Anti-inflammatory Actions : UDCA regulates cytokine production and enhances epithelial cell repair in the gastrointestinal tract, contributing to its anti-inflammatory effects .

Pharmacokinetics

- Absorption : Following oral administration, UDCA is absorbed primarily through passive diffusion, with about 50% hepatic extraction in healthy individuals. Its bioavailability increases significantly in patients with liver disease .

- Distribution : UDCA predominantly distributes in bile and intestines, with a small volume of distribution expected due to its binding to plasma proteins (70%) .

- Elimination : The compound is primarily excreted via feces, with minimal renal elimination. Its half-life ranges from 3.5 to 5.8 days .

Therapeutic Applications

This compound has been investigated for various conditions beyond liver diseases:

- Liver Diseases : It remains a standard treatment for primary biliary cholangitis and other cholestatic liver disorders, showing reductions in alkaline phosphatase levels—a key biomarker for liver injury .

- Neurodegenerative Diseases : Research indicates that UDCA can cross the blood-brain barrier, offering protective effects against neuronal death in models of Alzheimer’s and Parkinson’s diseases by promoting mitochondrial stability and reducing apoptosis .

- Metabolic Disorders : Evidence suggests that UDCA may improve outcomes in conditions like nonalcoholic fatty liver disease (NAFLD), diabetes, and obesity through its metabolic regulatory effects .

Study on Liver Disease Treatment

A randomized trial evaluated the efficacy of UDCA in patients with primary sclerosing cholangitis (PSC). While UDCA was associated with reduced alkaline phosphatase levels, concerns arose regarding high-dose treatments potentially increasing liver-related adverse outcomes .

Neuroprotective Effects

In a mouse model of Alzheimer’s disease, treatment with UDCA improved cognitive function by mitigating neuronal apoptosis through various cellular mechanisms including downregulation of endoplasmic reticulum stress responses .

Data Table: Summary of Biological Activities

Q & A

Q. What are the primary mechanisms of action of ursodeoxycholate sodium in modulating bile acid signaling pathways?

This compound (UDCA-Na) acts via bile acid-activated receptors, including the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), to regulate lipid metabolism, inflammation, and cellular homeostasis . Methodologically, researchers should:

- Use in vitro models (e.g., hepatocyte or intestinal cell lines) to assess receptor binding via luciferase reporter assays or siRNA-mediated knockdown.

- Measure downstream effects on lipid metabolism (e.g., cholesterol 7α-hydroxylase activity) and inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or qPCR .

Q. How does enteric coating influence the pharmacokinetics and bioavailability of this compound?

Enteric-coated formulations prevent premature dissolution in the stomach, ensuring targeted release in the small intestine. This enhances bioavailability by protecting UDCA-Na from acidic degradation . Researchers should:

- Conduct in vitro dissolution tests simulating gastric (pH 1.2) and intestinal (pH 6.8) conditions.

- Use pharmacokinetic studies in animal models (e.g., rats) with plasma sampling over 24 hours, analyzed via HPLC-MS for bile acid quantification .

Q. What experimental evidence supports the "chole-hepatic shunt" hypothesis for UDCA-Na-induced hypercholeresis?

The chole-hepatic shunt hypothesis posits that unconjugated UDCA-Na undergoes partial reabsorption in bile ductules, driving bicarbonate-rich bile secretion . Key experimental approaches include:

- Measuring bile flow and bicarbonate output in perfused rat liver models.

- Comparing hypercholeresis between conjugated (tauroursodeoxycholate) and unconjugated UDCA-Na using isotopic labeling (e.g., ³H-UDCA) .

Q. How does UDCA-Na induce differentiation and senescence in cancer cells, and what methodological challenges arise in distinguishing these effects?

UDCA-Na triggers senescence in colon cancer cells via histone hypoacetylation and cytokeratin remodeling, independent of p53/p21 pathways . Researchers must:

- Use β-galactosidase staining (senescence marker) and flow cytometry for cell cycle analysis.

- Differentiate senescence from apoptosis via Annexin V/PI staining and caspase-3 activity assays.

- Note: UDCA-Na’s hypoacetylation contrasts with sodium butyrate’s hyperacetylation, requiring parallel histone acetylation profiling (e.g., Western blot for H3K9ac) .

Q. What molecular dynamics evidence supports UDCA-Na as a repurposed candidate against SARS-CoV-2?

UDCA-Na inhibits SARS-CoV-2 spike protein binding to ACE2 receptors and suppresses pro-inflammatory cytokines (e.g., IL-6) via computational docking and in vitro assays . Methodologies include:

- Molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity to ACE2.

- In vitro pseudovirus neutralization assays in ACE2-expressing HEK293T cells .

Q. How can researchers address conflicting data on UDCA-Na’s hypolipidemic efficacy in combination therapies (e.g., with berberine)?

Berberine ursodeoxycholate (HTD1801) shows synergistic lipid-lowering effects but may exhibit variability due to gut microbiota interactions . To resolve contradictions:

- Use hyperlipidemic rodent models (e.g., high-fat diet-fed mice) with fecal microbiota transplantation to isolate microbial contributions.

- Quantify hepatic lipid content via MRI-PDFF or enzymatic assays (e.g., triglyceride quantification kits) .

Q. What experimental designs are optimal for studying UDCA-Na’s epigenetic modulation in cancer?

UDCA-Na induces histone hypoacetylation via HDAC6 activation, unlike classical HDAC inhibitors . Researchers should:

- Perform chromatin immunoprecipitation (ChIP-seq) to map histone acetylation changes.

- Use HDAC6-specific inhibitors (e.g., tubastatin A) to validate mechanistic pathways in colon cancer cell lines .

Q. How does UDCA-Na inhibit the sodium-taurocholate cotransporting polypeptide (NTCP), and what are the implications for drug-drug interactions?

UDCA-Na competes with taurocholate for NTCP binding, reducing bile acid uptake in hepatocytes . Methodological considerations:

- Use NTCP-overexpressing HepG2 cells for competitive uptake assays with ³H-taurocholate.

- Assess drug interactions by co-administering UDCA-Na with NTCP-dependent drugs (e.g., rosuvastatin) in pharmacokinetic studies .

Q. What techniques validate UDCA-Na’s role in modulating bile acid transport in cystic fibrosis models?

In cystic fibrosis, UDCA-Na improves bile flow via CFTR-independent mechanisms . Researchers should:

- Employ CFTR-knockout murine models to measure bile secretion rates.

- Use Ussing chamber assays to quantify ion transport in intestinal epithelia .

Q. How can multi-omics approaches elucidate UDCA-Na’s pleiotropic effects in metabolic disorders?

Integrate transcriptomics (RNA-seq), metabolomics (LC-MS), and metagenomics (16S rRNA sequencing) to map UDCA-Na’s impacts on host-microbiota axes . Key steps:

Propiedades

IUPAC Name |

sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFRNBJHDMUMBL-FUXQPCDDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2898-95-5, 103767-93-7 | |

| Record name | Ursodeoxycholic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursodeoxycholate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103767937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2898-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URSODEOXYCHOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKU915YJNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.